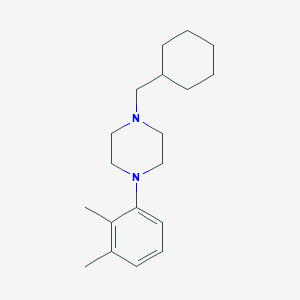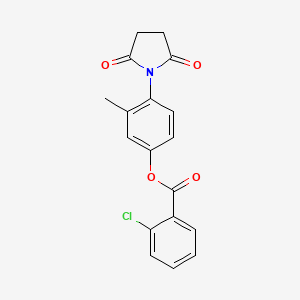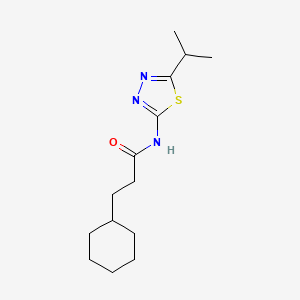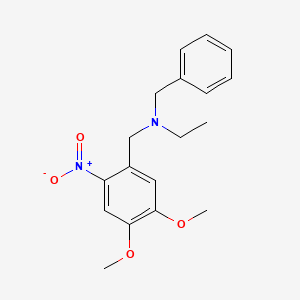
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide, also known as CFMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has been found to have potential applications in various areas of scientific research, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide is not fully understood, but it has been proposed that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting cancer cell growth and invasion, and reducing inflammation. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in various areas of scientific research. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide research, including exploring its potential applications in cancer therapy, antimicrobial activity, and anti-inflammatory effects. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, research is needed to develop more efficient synthesis methods for this compound and to improve its solubility in water for use in various experiments.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various areas of scientific research, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has several advantages for use in lab experiments, but its limitations include its limited solubility in water. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide involves the reaction of 4-chloro-2-formylphenol and 4-methylaniline in the presence of acetic anhydride and triethylamine. This method has been optimized to yield high purity and yield of this compound, which is essential for its use in scientific research.
Propriétés
IUPAC Name |
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-2-5-14(6-3-11)18-16(20)10-21-15-7-4-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRTZGWAQDQECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({3-[(acetyloxy)imino]-1-azabicyclo[2.2.2]oct-2-ylidene}methyl)phenyl acetate hydrochloride](/img/structure/B5785795.png)



![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)

![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)

![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)

